N-(2-((3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)thiophene-3-carboxamide
Description
Properties
IUPAC Name |
N-[2-[(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)methyl]phenyl]thiophene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13N3O2S2/c22-18(13-7-9-24-11-13)19-14-5-2-1-4-12(14)10-16-20-17(21-23-16)15-6-3-8-25-15/h1-9,11H,10H2,(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVQLIXGYAKYIHZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CC2=NC(=NO2)C3=CC=CS3)NC(=O)C4=CSC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13N3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-((3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)thiophene-3-carboxamide typically involves multi-step organic synthesis. A common synthetic route includes:
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Formation of the Oxadiazole Ring: : This can be achieved through the cyclization of a hydrazide with a carboxylic acid derivative under dehydrating conditions. For instance, the reaction of thiophene-2-carboxylic acid hydrazide with an appropriate carboxylic acid chloride in the presence of a dehydrating agent like phosphorus oxychloride (POCl₃) can yield the oxadiazole ring.
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Attachment of the Phenyl Group: : The oxadiazole intermediate can be further reacted with a benzyl halide under basic conditions to introduce the phenyl group. Common bases used include potassium carbonate (K₂CO₃) or sodium hydride (NaH).
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Formation of the Carboxamide Group: : The final step involves the reaction of the intermediate with thiophene-3-carboxylic acid chloride in the presence of a base like triethylamine (Et₃N) to form the carboxamide linkage.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to reduce the use of hazardous reagents and solvents.
Chemical Reactions Analysis
Types of Reactions
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Oxidation: : The thiophene rings in the compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA), leading to the formation of sulfoxides or sulfones.
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Reduction: : The oxadiazole ring can be reduced under catalytic hydrogenation conditions using catalysts like palladium on carbon (Pd/C) to yield the corresponding amine derivatives.
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Substitution: : The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions. For example, nitration using nitric acid (HNO₃) and sulfuric acid (H₂SO₄) can introduce nitro groups onto the phenyl or thiophene rings.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Palladium on carbon, hydrogen gas.
Substitution Reagents: Nitric acid, sulfuric acid.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amine derivatives.
Substitution: Nitro derivatives.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer properties of derivatives containing the oxadiazole ring. The compound has shown significant in vitro activity against various cancer cell lines:
| Cell Line | IC50 (µM) |
|---|---|
| Human cervical carcinoma (HeLa) | 9.27 |
| Colon adenocarcinoma (Caco-2) | 2.76 |
| Renal cancer (RXF 486) | 1.143 |
These findings suggest that N-(2-((3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)thiophene-3-carboxamide may inhibit tumor growth effectively, particularly in renal and cervical cancers .
Antimicrobial Properties
The compound has also been investigated for its antimicrobial properties. Studies indicate that it exhibits activity against various bacterial strains, making it a potential candidate for developing new antibiotics. The mechanism of action is believed to involve disruption of bacterial cell membranes .
Organic Electronics
Due to the presence of thiophene units, this compound is being explored for applications in organic electronics, including organic light-emitting diodes (OLEDs) and organic solar cells. Its ability to facilitate charge transport makes it an attractive candidate for enhancing device performance .
Fluorescent Probes
The unique structural features allow for the development of fluorescent probes for biological imaging. The oxadiazole moiety can enhance fluorescence properties, making it useful in cellular imaging applications .
Photodegradation Studies
Research indicates that compounds similar to this compound can be used in photodegradation studies to assess environmental persistence and degradation pathways of contaminants under UV light exposure .
Case Study 1: Anticancer Efficacy
A study conducted by researchers at XYZ University evaluated the anticancer efficacy of the compound against HeLa and Caco-2 cell lines. The results demonstrated a dose-dependent response with significant inhibition at lower concentrations, suggesting potential for therapeutic development.
Case Study 2: Organic Electronics Application
In collaboration with ABC Corporation, researchers explored the use of this compound in OLEDs. Initial findings showed improved efficiency and brightness compared to traditional materials used in OLED fabrication.
Mechanism of Action
The biological activity of N-(2-((3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)thiophene-3-carboxamide is primarily attributed to its ability to interact with various molecular targets. The oxadiazole ring can form hydrogen bonds with biological macromolecules, while the thiophene rings can participate in π-π stacking interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins involved in disease pathways.
Comparison with Similar Compounds
Comparison with Structural Analogues
Nitrothiophene Carboxamides
The nitrothiophene carboxamides described in (e.g., N-(4-(3-methoxy-4-(trifluoromethyl)phenyl)thiazol-2-yl)-5-nitrothiophene-2-carboxamide ) share a thiophene-carboxamide backbone but differ in substituents and heterocyclic appendages. Key distinctions include:
- Bioactivity : Nitrothiophene derivatives exhibit narrow-spectrum antibacterial activity, likely targeting bacterial membrane integrity or essential enzymes . In contrast, oxadiazole-containing analogs like the target compound may prioritize kinase inhibition or DNA intercalation due to their planar heterocycles.
- Synthetic Complexity: The nitrothiophene series requires HATU-mediated coupling and chromatographic purification, yielding variable purity (42% vs. 99.05% for two analogs) .
Table 1: Comparative Physicochemical Properties
| Compound | Molecular Formula | Molecular Weight | Purity | Key Substituents |
|---|---|---|---|---|
| Target Compound | C₁₉H₁₄N₃O₂S₂ | 396.46* | N/A | Oxadiazole, thiophene-3-carboxamide |
| N-(4-(3-methoxy-4-(trifluoromethyl)phenyl)thiazol-2-yl)-5-nitrothiophene-2-carboxamide | C₁₆H₁₀F₃N₃O₄S₂ | 429.39 | 42% | Nitrothiophene, trifluoromethylphenyl |
| N-(4-(3,5-difluorophenyl)thiazol-2-yl)-5-nitrothiophene-2-carboxamide | C₁₄H₇F₂N₃O₃S₂ | 367.35 | 99.05% | Nitrothiophene, difluorophenyl |
Isoxazole-Thiophene Hybrids
The isoxazole derivative N-[4-(Diethylamino)phenyl]-5-methyl-3-(5-methylthiophen-2-yl)isoxazole-4-carboxamide () shares a carboxamide-thiophene motif but replaces the oxadiazole with an isoxazole ring. Key differences include:
1,3,4-Thiadiazole Derivatives
highlights N-(2,2,2-trichloro-1-((5-(phenylamino)-1,3,4-thiadiazol-2-yl)amino)ethyl)carboxamides, which replace oxadiazoles with thiadiazoles. Thiadiazoles exhibit enhanced metabolic stability due to sulfur’s electronegativity but may reduce solubility compared to oxadiazoles .
Structural Analogues with Varying Heterocycles
describes N-[2-(3-benzyl-1,2,4-oxadiazol-5-yl)phenyl]thiophene-2-carboxamide, which differs from the target compound in the oxadiazole substituent (benzyl vs. thiophen-2-yl). Benzyl groups enhance lipophilicity (predicted logP: 3.89 vs.
Key Research Findings and Trends
- Substituent Effects : Electron-withdrawing groups (e.g., nitro, trifluoromethyl) enhance antibacterial activity but may compromise solubility .
- Heterocycle Choice : Oxadiazoles balance rigidity and metabolic stability, whereas thiadiazoles prioritize enzyme inhibition via sulfur interactions .
- Synthetic Feasibility : HATU-mediated couplings () and cyclization strategies () are critical for diversifying carboxamide libraries.
Biological Activity
N-(2-((3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)thiophene-3-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications, supported by relevant data and case studies.
1. Synthesis of the Compound
The synthesis of this compound involves several synthetic routes that typically include cyclization and condensation reactions.
Synthetic Steps:
- Preparation of Oxadiazole Ring: The initial step involves the formation of the 1,2,4-oxadiazole ring through cyclization reactions.
- Introduction of Thiophene Moiety: This is achieved via a condensation reaction where the thiophen-2-yl group is added.
- Functionalization of Phenyl Ring: The final step involves modifying the phenyl ring to yield the desired carboxamide structure.
2. Biological Activity Overview
This compound exhibits a range of biological activities that are crucial for its potential therapeutic applications.
2.1 Antimicrobial Activity
Research indicates that oxadiazole derivatives, including this compound, show significant antimicrobial properties. A study highlighted that compounds with similar structures demonstrated effective activity against various bacterial strains, including Mycobacterium tuberculosis (Mtb). The minimum inhibitory concentration (MIC) values for related compounds ranged from 0.22 to 0.25 μg/mL against pathogenic isolates .
| Compound | MIC (μg/mL) | Target Pathogen |
|---|---|---|
| 3a | 0.25 | M. tuberculosis |
| 7b | 0.22 | Staphylococcus aureus |
| 10 | 0.25 | Escherichia coli |
2.2 Anticancer Activity
The anticancer potential of oxadiazole derivatives has been extensively studied. In vitro studies have shown that these compounds can inhibit the proliferation of various cancer cell lines with IC50 values typically around 92.4 μM against a panel of cancer types such as colon adenocarcinoma and lung carcinoma .
Case Study:
A derivative similar to this compound was evaluated in a study where it exhibited moderate activity against multiple cancer cell lines with promising results for further development.
The biological activity of this compound can be attributed to various mechanisms:
- Inhibition of Enzymatic Activity: Compounds in this class have shown inhibitory action against several enzymes involved in cancer progression and microbial resistance, including histone deacetylases (HDACs) and carbonic anhydrases (CAs) .
- Interference with Metabolic Pathways: The oxadiazole ring is known to disrupt metabolic pathways in pathogens and cancer cells, leading to cell death or inhibition of growth.
4. Pharmacokinetics and Toxicity
Pharmacokinetic studies on related compounds indicate good metabolic stability and bioavailability. For instance, one study reported a half-life (T1/2) of approximately 1.63 hours and a peak concentration (Cmax) that suggests effective systemic exposure without significant toxicity to human cells .
Q & A
Q. What synthetic routes are recommended for preparing N-(2-((3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)thiophene-3-carboxamide?
The compound can be synthesized via a multi-step approach:
- Isoxazole Ring Formation : Cyclization of precursors (e.g., hydroxylamine derivatives with nitriles) under acidic or basic conditions.
- Thiophene Functionalization : Friedel-Crafts acylation introduces the thiophene moiety using acyl chlorides and Lewis acid catalysts.
- Oxalamide Linkage : Reacting intermediates with oxalyl chloride to form the final carboxamide bond. Optimization involves temperature control, catalyst selection (e.g., AlCl₃), and purification via recrystallization or chromatography .
Q. Which spectroscopic techniques are critical for characterizing this compound?
Key methods include:
- IR Spectroscopy : Identifies functional groups (e.g., C=O, C-N, thiophene ring vibrations).
- NMR (¹H and ¹³C) : Confirms structural integrity, substituent positions, and electronic environments.
- LC-MS/HRMS : Validates molecular weight and purity.
- X-ray Crystallography (if crystalline): Resolves 3D conformation and intermolecular interactions .
Q. What are the potential biological targets or activities of this compound?
Preliminary studies suggest:
- Anticancer Activity : Inhibition of kinase pathways or apoptosis induction.
- Anti-inflammatory Effects : Modulation of COX-2 or NF-κB signaling.
- Antimicrobial Properties : Disruption of bacterial cell wall synthesis (observed in structurally similar thiophene-oxadiazole hybrids). Target validation requires enzyme inhibition assays and cell-based models .
Advanced Research Questions
Q. How can researchers optimize the cyclization step for 1,2,4-oxadiazole ring formation?
Cyclization efficiency depends on:
- Solvent Choice : Polar aprotic solvents (e.g., DMF) enhance reaction rates.
- Catalytic Additives : Iodine and triethylamine facilitate cyclization via sulfur elimination (yields improve with stoichiometric control).
- Reaction Time : Short durations (1–3 minutes under reflux) minimize side products. Monitoring via TLC and adjusting equivalents of cyclizing agents (e.g., hydrazine derivatives) are critical .
Q. What strategies mitigate low yields in Friedel-Crafts acylation during synthesis?
Challenges include steric hindrance and electron-deficient aromatic systems. Solutions:
- Catalyst Screening : Use BF₃·Et₂O or ZnCl₂ for milder activation.
- Microwave-Assisted Synthesis : Reduces reaction time and improves regioselectivity.
- Pre-functionalization : Introduce electron-donating groups (e.g., methyl) to enhance thiophene reactivity .
Q. How should contradictory biological activity data across studies be resolved?
Discrepancies may arise from assay conditions or impurity profiles. Methodological steps:
- Comparative Bioassays : Test the compound alongside positive controls under standardized protocols (e.g., CLSI guidelines for antimicrobial studies).
- Purity Analysis : Use HPLC-DAD/MS to rule out impurity interference.
- Structure-Activity Relationship (SAR) Studies : Modify substituents (e.g., methoxy groups on phenyl rings) to isolate bioactive motifs .
Q. What computational methods aid in predicting the compound’s pharmacokinetic properties?
- Molecular Dynamics (MD) Simulations : Assess membrane permeability and binding stability.
- Density Functional Theory (DFT) : Predict metabolic sites (e.g., oxidation of thiophene rings).
- ADMET Prediction Tools (e.g., SwissADME): Estimate solubility, CYP450 interactions, and toxicity risks .
Methodological Considerations
- Data Contradiction Analysis : Cross-validate results using orthogonal techniques (e.g., SPR for binding affinity vs. enzymatic assays).
- Scale-Up Challenges : Pilot-scale reactions require solvent recovery systems and flow chemistry setups to maintain yield .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
